2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-cyclohexyl-1H-pyrazol-5-yl)acetamide
Overview
Description
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-cyclohexyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.20082506 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity. These complexes were characterized by various spectroscopic methods and X-ray crystallography. Their antioxidant properties were evaluated using DPPH, ABTS, and FRAP assays, highlighting their potential as antioxidant agents (Chkirate et al., 2019).
Novel Compound Synthesis and Characterization
Unexpected Synthesis of 2-Pyrone Derivatives : Research into the synthesis of new compounds led to the creation of novel 2-pyrone derivatives. These compounds were characterized using single-crystal X-ray diffraction, showcasing the versatility of pyrazole-acetamide frameworks in synthesizing new molecular structures (Sebhaoui et al., 2020).
Synthesis and Biological Activity : Another study focused on the synthesis and crystal structure of a specific acetamide compound, revealing moderate herbicidal and fungicidal activities. This underscores the potential of such compounds in agricultural applications (Hu Jingqian et al., 2016).
Biological and Antimicrobial Activities
Antimicrobial Agents : The design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives incorporating the antipyrine moiety showed promising antimicrobial activities. These findings could lead to the development of new antimicrobial agents (Aly et al., 2011).
Antitumor Evaluation : The synthesis and antitumor evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles demonstrated promising results, indicating the potential of these compounds in cancer therapy. Molecular docking and DFT studies supported these findings, highlighting the compounds' interactions with cancer targets (Hamama et al., 2013).
Properties
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(2-cyclohexylpyrazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-12-18(14(3)24)13(2)22(21-12)11-17(25)20-16-9-10-19-23(16)15-7-5-4-6-8-15/h9-10,15H,4-8,11H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHHGEXMYSJHIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=NN2C3CCCCC3)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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